DSP-2230

Voltage-gated sodium channels Nav1.7 Nav1.8

Neuropathic pain researchers needing a positive control with greater efficacy than pregabalin should select DSP-2230. This state-independent, triple-target Nav1.7/1.8/1.9 inhibitor provides uniform channel blockade unattainable with single-target agents. • ~2× greater reversal of mechanical allodynia (≈60%) vs. pregabalin (≈30%) at 30 mg/kg p.o. • Equipotent IC₅₀: Nav1.7 (7.1 μM), Nav1.8 (11.4 μM), Nav1.9 (6.7 μM) • Phase I clinical safety & PK data available; potentiates morphine & pregabalin analgesia

Molecular Formula C20H20F3N5O2
Molecular Weight 419.4 g/mol
Cat. No. B10818647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSP-2230
Molecular FormulaC20H20F3N5O2
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F
InChIInChI=1S/C20H20F3N5O2/c1-10(19(24)29)25-9-16-26-15-5-6-17(27-20(15)28(16)11-3-2-4-11)30-12-7-13(21)18(23)14(22)8-12/h5-8,10-11,25H,2-4,9H2,1H3,(H2,24,29)
InChIKeyHHXCJIMPEJSJTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSP-2230 Triple Nav Blocker Overview


DSP-2230 (also designated ANP-230) is an orally active small-molecule inhibitor of voltage-gated sodium channels, demonstrating equipotent blockade of human Nav1.7, Nav1.8, and Nav1.9 channels [1]. The compound is under development originally by Sumitomo Dainippon Pharma and subsequently advanced by AlphaNavi Pharma for the treatment of neuropathic pain [2]. DSP-2230 has completed Phase I clinical trials with demonstrated safety and tolerability in healthy subjects, and exploratory Phase I/II studies have been initiated for infantile episodic limb pain syndrome [3].

DSP-2230 vs. Single-Target Nav Blockers


Single-target Nav1.7 inhibitors (e.g., PF-05089771) and Nav1.8-selective inhibitors (e.g., VX-548/Suzetrigine, LTGO-33) have been extensively pursued for pain indications, yet each addresses only one node in the peripheral nociceptive signaling cascade [1]. DSP-2230 distinguishes itself through its equipotent, state-independent blockade of Nav1.7, Nav1.8, and Nav1.9 channels [2]. This triple-target pharmacological profile cannot be replicated by combining single-target agents due to differing pharmacokinetics, tissue distribution, and potential for drug-drug interactions. Preclinical evidence demonstrates that DSP-2230 achieves superior analgesic efficacy compared to pregabalin across multiple neuropathic pain models, a finding directly attributable to its unique multi-subtype blockade mechanism [3].

DSP-2230 Comparative Evidence


Triple Nav Blockade vs. VX-548 Selectivity

DSP-2230 demonstrates equipotent blockade of Nav1.7, Nav1.8, and Nav1.9 channels with IC50 values of 7.1 μM, 11.4 μM, and 6.7 μM respectively in patch-clamp electrophysiology assays [1]. In contrast, VX-548 (Suzetrigine) is a highly potent but exclusively Nav1.8-selective inhibitor with an IC50 of 0.7 nM and >400-fold selectivity over other sodium channel subtypes . The equipotent triple-subtype blockade of DSP-2230 offers a fundamentally different pharmacological approach—simultaneously targeting three distinct nodes in peripheral nociceptive signaling—compared to the single-subtype selectivity of VX-548.

Voltage-gated sodium channels Nav1.7 Nav1.8 Nav1.9 IC50 comparison Patch-clamp electrophysiology

Superior Analgesia vs. Pregabalin in Preclinical Models

In a rat chronic constriction injury (CCI) model of neuropathic pain, DSP-2230 (ANP-230) administered orally at 30 mg/kg produced significantly greater reversal of mechanical allodynia compared to pregabalin at 30 mg/kg [1]. DSP-2230 achieved approximately 60% reversal of mechanical allodynia at 30 mg/kg, whereas pregabalin at the same dose achieved approximately 30% reversal. Furthermore, DSP-2230 demonstrated dose-dependent analgesic efficacy across a series of neuropathic and inflammatory pain models, with increased potency upon repeated administration [2]. DSP-2230 also potentiated the anti-allodynic effects of pregabalin when co-administered [3].

Analgesic efficacy Neuropathic pain Pregabalin In vivo behavioral pharmacology Mechanical allodynia

Cardiac Safety and Nav1.5 Selectivity

DSP-2230 exhibits only low inhibitory activity against the human cardiac Nav1.5 channel, with an IC50 of 151.2 μM in manual patch-clamp assays . This represents a >20-fold selectivity window relative to its potency at Nav1.7 (IC50 7.1 μM) and Nav1.8 (IC50 11.4 μM). DSP-2230 also shows minimal inhibition of rat central nervous system Nav channels . This peripheral selectivity translates to negligible motor function impairment in rotarod and locomotor tests in preclinical models [1].

Cardiac safety Nav1.5 selectivity hERG Safety margin Peripheral restriction

State-Independent Channel Blockade

DSP-2230 blocks Nav1.7, Nav1.8, and Nav1.9 channels via a state-independent mechanism, meaning its inhibitory activity is not dependent on the channel's activation or inactivation state [1]. This contrasts with many sodium channel inhibitors, such as LTGO-33 (Nav1.8-selective, state-dependent), which preferentially bind to the inactivated state of the channel [2]. DSP-2230's state-independent mechanism enables consistent blockade regardless of neuronal firing frequency or membrane potential conditions .

State-independent blockade Electrophysiology Mechanism of action Voltage-gated sodium channels

Oral Bioavailability and Clinical PK Validation

DSP-2230 is orally active and has completed Phase I clinical trials evaluating safety, tolerability, and pharmacokinetics in healthy human subjects [1]. The Phase I study (EudraCT 2012-000316-29) assessed single and multiple ascending doses, as well as food-effect on pharmacokinetics [2]. DSP-2230 exhibits peripherally restricted distribution with low penetration to the central nervous system, as evidenced by negligible motor function impairment in preclinical behavioral tests [3]. A subsequent Phase I study (ISRCTN02543559) evaluated the effect of DSP-2230 on renal function following single and repeated dosing, confirming tolerability over a 22-day residential period [4].

Oral bioavailability Pharmacokinetics Phase I clinical trial CNS penetration Peripheral restriction

DSP-2230 Research Applications


Neuropathic Pain Models: Superior to Pregabalin

Researchers conducting chronic constriction injury (CCI) models or other neuropathic pain behavioral studies should select DSP-2230 when a positive control with greater efficacy than pregabalin is required. DSP-2230 achieves approximately 2-fold greater reversal of mechanical allodynia (≈60%) compared to pregabalin (≈30%) at equivalent 30 mg/kg oral doses [1]. This superior efficacy has been validated across multiple neuropathic and inflammatory pain models with dose-dependent responses and increased potency upon repeated administration .

Triple Nav Target Engagement in Sensory Neurons

For studies requiring simultaneous interrogation of Nav1.7, Nav1.8, and Nav1.9 pathways in dorsal root ganglion (DRG) neurons, DSP-2230 is the appropriate selection. Its equipotent blockade (IC50 values: Nav1.7 7.1 μM, Nav1.8 11.4 μM, Nav1.9 6.7 μM) [1] enables uniform inhibition across all three peripheral nociceptive sodium channel subtypes without the need for multiple single-target agents. DSP-2230 potently reduces neuronal excitability in rat DRG neurons at 10-30 μM concentrations .

Potentiation of Morphine and Pregabalin Analgesia

Researchers investigating analgesic combination strategies should consider DSP-2230 based on evidence that it potentiates the anti-allodynic effects of both morphine and pregabalin when co-administered [1]. This property makes DSP-2230 a valuable tool compound for studies exploring multimodal analgesic approaches or opioid-sparing strategies in chronic pain models.

Translational Research with Clinical PK Validation

For translational pain research programs prioritizing compounds with established human safety and pharmacokinetic data, DSP-2230 offers a validated clinical package. The compound has completed Phase I single and multiple ascending dose studies in healthy volunteers, with demonstrated safety and tolerability [1], and has undergone dedicated renal function assessment in a 22-day residential study (ISRCTN02543559) . This clinical validation reduces the translational uncertainty associated with purely preclinical tool compounds.

Technical Documentation Hub

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